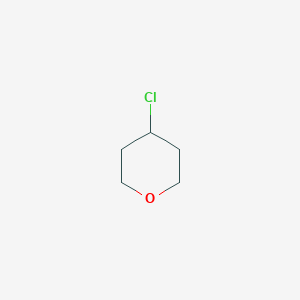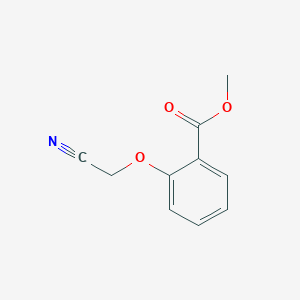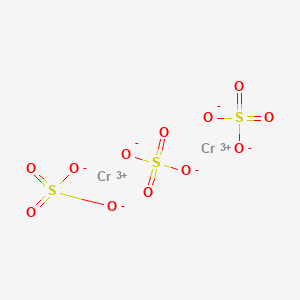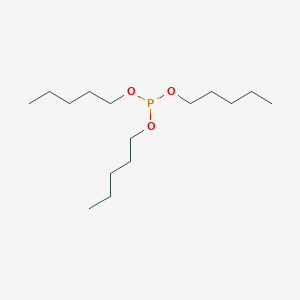
6-Chlor-4-hydroxychinolin-2(1H)-on
Übersicht
Beschreibung
6-Chloro-4-hydroxyquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H6ClNO2 and its molecular weight is 195.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-4-hydroxyquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-4-hydroxyquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
6-Chlor-4-hydroxychinolin-2(1H)-on zeigt potente antimikrobielle Eigenschaften. Forscher haben seine Wirksamkeit gegen Bakterien, Pilze und sogar einige arzneimittelresistente Stämme untersucht. Die Fähigkeit der Verbindung, das mikrobielle Wachstum zu hemmen, macht sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Antibiotika oder Antimykotika .
Anti-inflammatorisches Potenzial
Aufgrund seiner strukturellen Ähnlichkeit mit Chinolonen kann diese Verbindung entzündungshemmende Eigenschaften besitzen. Forscher haben seine Auswirkungen auf entzündungsfördernde Signalwege untersucht, einschließlich der Modulation von Zytokinen und der Hemmung von entzündungsfördernden Enzymen. Das Verständnis seiner Mechanismen könnte zu neuartigen entzündungshemmenden Medikamenten führen .
Metallchelatisierung und Koordinationschemie
This compound kann stabile Komplexe mit Metallionen bilden. Seine Chelatbildungsfähigkeit macht es wertvoll in der Koordinationschemie. Forscher untersuchen seine Wechselwirkungen mit Übergangsmetallen, Lanthaniden und Actiniden, mit dem Ziel, metallbasierte Katalysatoren oder Sensoren zu entwickeln .
Photophysikalische Eigenschaften
Die Verbindung zeigt interessantes photophysikalisches Verhalten, einschließlich Fluoreszenz und Phosphoreszenz. Wissenschaftler untersuchen ihre lumineszierenden Eigenschaften für Anwendungen in Sensoren, Bildgebungsmitteln und optoelektronischen Geräten. Ihre Emissionseigenschaften machen sie zu einem potenziellen Fluorophor .
Biologische Assays und Medikamenten-Screening
Forscher verwenden this compound in biologischen Assays und Medikamenten-Screening-Studien. Seine einzigartige Struktur ermöglicht es ihm, mit biologischen Zielen wie Enzymen oder Rezeptoren zu interagieren. Die Untersuchung seiner Bindungsaffinität und Selektivität unterstützt die Medikamentenforschung .
Photodynamische Therapie (PDT)
PDT ist eine Krebsbehandlung, die die Lichtaktivierung von Photosensibilisatoren beinhaltet. Die photophysikalischen Eigenschaften dieser Verbindung machen sie für PDT-Anwendungen geeignet. Wenn sie mit Licht bestrahlt wird, erzeugt sie reaktive Sauerstoffspezies, die Krebszellen selektiv schädigen. Forscher untersuchen ihr Potenzial in der gezielten Krebstherapie .
Eigenschaften
IUPAC Name |
6-chloro-4-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRWZGHILAGXMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1677-36-7 | |
| Record name | 6-chloro-4-hydroxy-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6-chloro-4-hydroxyquinolin-2(1H)-one a useful building block in organic synthesis?
A1: The research highlights that 6-chloro-4-hydroxyquinolin-2(1H)-one, along with its 6,8-dichloro derivative, serves as a valuable starting material for synthesizing new chemical entities. [] Its structure allows for modifications at different positions, enabling the creation of diverse derivatives. Specifically, the research demonstrates its utility in a one-pot, three-component condensation reaction with aryl-aldehydes and piperidine. This type of reaction is advantageous due to its simplicity, environmental friendliness (potentially avoiding harsh reagents or catalysts), and efficiency in generating new molecules.
Q2: What types of structural characterization were used to confirm the identity of the newly synthesized compounds derived from 6-chloro-4-hydroxyquinolin-2(1H)-one?
A2: The researchers utilized a combination of physical and spectral data to confirm the structures of the new compounds derived from 6-chloro-4-hydroxyquinolin-2(1H)-one. [] While the abstract doesn't specify the exact techniques, this likely includes methods like melting point determination, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and potentially mass spectrometry (MS). These techniques provide information about the compound's physical properties, functional groups, and molecular weight, enabling researchers to confirm the successful synthesis of the desired products.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















